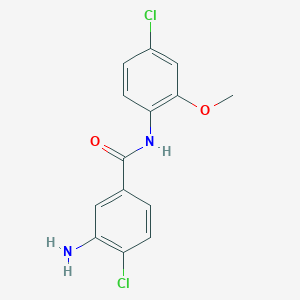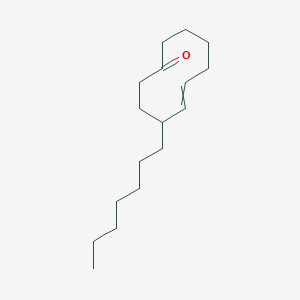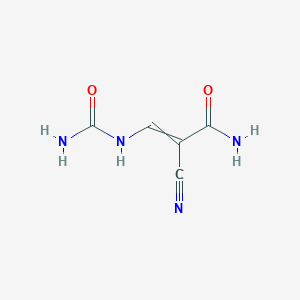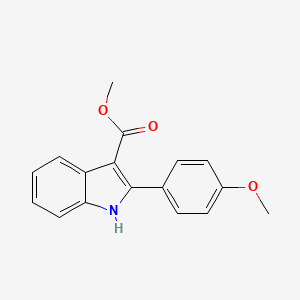
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and two methyl groups attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane can be achieved through several synthetic routes. One common method involves the epoxidation of the corresponding alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Another approach involves the use of a halohydrin intermediate, which is then treated with a base to form the oxirane ring. This method often employs reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as metal catalysts or enzyme-based catalysts, can be employed to improve reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane
- 2-Ethoxy-2-(4-chlorophenyl)-3,3-dimethyloxirane
- 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethylthiirane
Uniqueness
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane is unique due to the presence of both an ethoxy group and a fluorophenyl group, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88539-02-0 |
|---|---|
Formule moléculaire |
C12H15FO2 |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
2-ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane |
InChI |
InChI=1S/C12H15FO2/c1-4-14-12(11(2,3)15-12)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |
Clé InChI |
QVVIUQOEJIILFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(O1)(C)C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)


![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)

